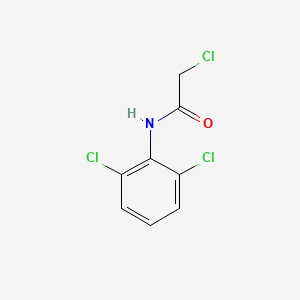
2-Chloro-N-(2,6-dichlorophenyl)acetamide
Cat. No. B1605746
Key on ui cas rn:
3644-56-2
M. Wt: 238.5 g/mol
InChI Key: CZAFLRAOEDDMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06403589B1
Procedure details


A mixture of 1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide (6.75 g), 2-chloro-N-(2,6-dichlorophenyl)acetamide (5.24 g), sodium carbonate (3.16 g) and DMF (143 ml) was stirred for 4 hours at 70° C. The reaction mixture was evaporated and water was added to the residue. After extraction with DCM, the combined organic layers were washed with water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel (eluent:CHCl3/CH3OH 95/5). The desired fractions were collected and the solvent was evaporated. The residue was dissolved in 2-propanol and DIPE and converted into the hydrochloride salt. The salt was filtered off and dried, yielding 2.23 g of 3-(amino-carbonyl)-N-(2,6-dichloro-phenyl)-4-[4-(4-fluorophenyl)-4-(3-pyridinyl)-butyl]-1-piperazineacetamide dihydrochloride.monohydrate (compound 14, mp. 226.3° C.).
Name
1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide
Quantity
6.75 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[CH2:9][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH:13]2[C:18]([NH2:20])=[O:19])=[CH:4][CH:3]=1.[Cl:27][CH2:28][C:29]([NH:31][C:32]1[C:37]([Cl:38])=[CH:36][CH:35]=[CH:34][C:33]=1[Cl:39])=[O:30].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C>[ClH:27].[ClH:27].[NH2:20][C:18]([CH:13]1[N:12]([CH2:11][CH2:10][CH2:9][CH:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)[CH2:17][CH2:16][N:15]([CH2:28][C:29]([NH:31][C:32]2[C:33]([Cl:39])=[CH:34][CH:35]=[CH:36][C:37]=2[Cl:38])=[O:30])[CH2:14]1)=[O:19] |f:2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide
|
|
Quantity
|
6.75 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(CCCN1C(CNCC1)C(=O)N)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
5.24 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)NC1=C(C=CC=C1Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
143 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 4 hours at 70° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography over silica gel (eluent:CHCl3/CH3OH 95/5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 2-propanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The salt was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.NC(=O)C1CN(CCN1CCCC(C=1C=NC=CC1)C1=CC=C(C=C1)F)CC(=O)NC1=C(C=CC=C1Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.23 g | |
| YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
